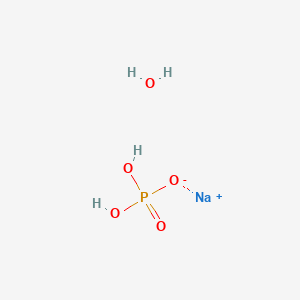Sodium phosphate monobasic monohydrate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
- Maintaining enzyme activity: Enzymes are highly sensitive to pH changes and often function optimally within a narrow pH range. By buffering the solution, sodium dihydrogen phosphate monohydrate ensures that enzymes retain their activity and perform their intended functions during experiments.
- Stabilizing biomolecules: Many biomolecules, such as proteins and nucleic acids, can be negatively affected by drastic pH fluctuations. Sodium dihydrogen phosphate monohydrate helps maintain a constant pH, preventing these biomolecules from denaturing (losing their structure and function) due to pH changes.
- Creating specific pH environments: Researchers can utilize sodium dihydrogen phosphate monohydrate, along with its conjugate base, disodium hydrogen phosphate (Na₂HPO₄), to create solutions with specific pH values. This allows them to investigate the effects of varying pH on biological systems or optimize conditions for specific experiments.
Other Scientific Research Applications
Beyond its buffering capabilities, sodium dihydrogen phosphate monohydrate finds applications in other areas of scientific research:
- Cell culture: This compound is sometimes used as a component of cell culture media to provide essential phosphate for cell growth and function.
- Analytical chemistry: Sodium dihydrogen phosphate monohydrate serves as a standard for various analytical techniques, such as pH measurement and titration.
- Purification and separation techniques: This compound can be employed in chromatography and electrophoresis, techniques used to separate and purify biomolecules.
Sodium phosphate monobasic monohydrate is a chemical compound with the formula and a molecular weight of approximately 137.99 g/mol. It appears as colorless or white, odorless, slightly deliquescent crystals, and is highly soluble in water, with a solubility of about 1103 g/L at 20°C . This compound is commonly used in various applications due to its excellent buffering capacity, making it particularly valuable in biological and chemical contexts.
Sodium phosphate monobasic monohydrate can be synthesized through several reactions, primarily involving phosphoric acid and sodium hydroxide. The main reactions are:
- Neutralization Reaction:
- Formation from Disodium Phosphate:
These reactions highlight the compound's role as a product of acid-base neutralization, which is crucial in buffer preparation.
Sodium phosphate monobasic monohydrate functions as a saline laxative by increasing fluid retention in the small intestine, which facilitates bowel movements typically within 30 minutes to 6 hours after administration . It is also used therapeutically for treating hypophosphatemia, a condition characterized by low phosphate levels in the blood. Additionally, it plays a significant role in biological buffers, maintaining pH stability in various biochemical assays and processes .
The synthesis of sodium phosphate monobasic monohydrate can be achieved through:
- Partial Neutralization: By reacting phosphoric acid with sodium hydroxide.
- Direct Reaction: Treating disodium hydrogen phosphate with phosphoric acid in stoichiometric amounts.
- Crystallization: Concentrating the solution of sodium phosphate after neutralization to obtain crystalline forms.
These methods ensure the production of high-purity sodium phosphate suitable for laboratory and industrial applications .
Sodium phosphate monobasic monohydrate has diverse applications, including:
- Biological Buffers: Used in molecular biology for maintaining pH during experiments.
- Pharmaceuticals: Acts as an excipient and buffering agent in various formulations.
- Food Industry: Serves as a sequestrant and emulsifier in food products.
- Water Treatment: Utilized for its properties in treating water supplies.
- Ceramics and Enamels: Employed in manufacturing processes due to its chemical properties .
Research indicates that sodium phosphate monobasic monohydrate interacts effectively with other compounds to form buffers that stabilize pH levels across various biological systems. Its compatibility with sodium phosphate dibasic is particularly notable, as they are often used together to create effective buffering systems . Interaction studies have shown that it can influence the solubility and bioavailability of certain drugs when used in pharmaceutical formulations.
Sodium phosphate monobasic monohydrate shares similarities with several other phosphate compounds. Below is a comparison highlighting its uniqueness:
| Compound Name | Formula | Unique Properties |
|---|---|---|
| Sodium Phosphate Dibasic | Acts as a buffering agent; higher pH stability | |
| Disodium Hydrogen Phosphate | Contains multiple water molecules; more soluble | |
| Potassium Phosphate Monobasic | Similar buffering capacity; potassium source | |
| Calcium Phosphate | Used in supplements; less soluble than sodium forms |
Sodium phosphate monobasic monohydrate is unique due to its specific buffering range and its application as a saline laxative, which distinguishes it from other similar compounds that may not have such properties or uses .
Physical Description
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
Related CAS
60593-59-1
15819-50-8
10140-65-5
10361-89-4
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 36 of 46 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 10 of 46 companies with hazard statement code(s):;
H315 (90%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (90%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (90%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








